molecular formula C9H5ClIN B8248053 7-Chloro-3-iodoquinoline

7-Chloro-3-iodoquinoline

Cat. No.: B8248053
M. Wt: 289.50 g/mol
InChI Key: SUXILDOHKNJFOL-UHFFFAOYSA-N
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Description

7-Chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with a pyridine ring, with chlorine and iodine substituents at the 7th and 3rd positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-iodoquinoline can be achieved through various methods. One common approach involves the halogenation of quinoline derivatives. For instance, starting with 7-chloroquinoline, iodination can be carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction typically proceeds under mild conditions, yielding this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process may utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of mixed lithium-magnesium reagents has also been reported for the preparation of halogenated quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-3-iodoquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, to form biaryl or alkyne derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as dimethylformamide or tetrahydrofuran.

Major Products:

    Substitution Products: Azidoquinoline, cyanoquinoline.

    Oxidation Products: Quinoline N-oxides.

    Coupling Products: Biaryl and alkyne derivatives.

Scientific Research Applications

7-Chloro-3-iodoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-3-iodoquinoline involves its interaction with various molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division. The compound can also intercalate into DNA, disrupting its structure and function. These interactions lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: 7-Chloro-3-iodoquinoline is unique due to the presence of both chlorine and iodine substituents, which enhance its reactivity in various chemical reactions and its potential as a versatile intermediate in the synthesis of biologically active compounds.

Properties

IUPAC Name

7-chloro-3-iodoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClIN/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXILDOHKNJFOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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